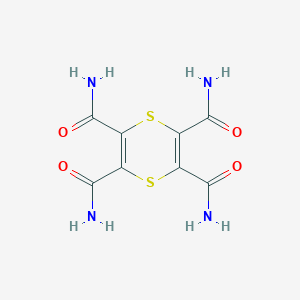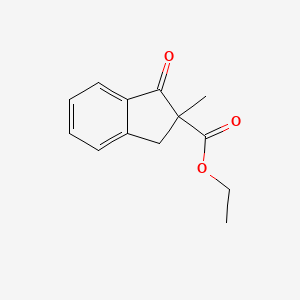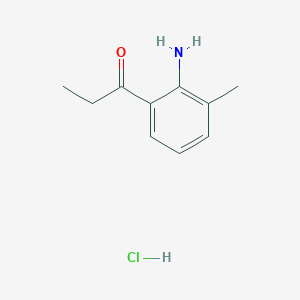
1,4-Dithiin-2,3,5,6-tetracarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiin-2,3,5,6-tetracarboxamide is a sulfur-containing heterocyclic compound with the molecular formula C₈H₈N₄O₄S₂ . This compound is characterized by a unique structure that includes a dithiin ring, which is a six-membered ring containing two sulfur atoms. The presence of multiple amide groups makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithiin-2,3,5,6-tetracarboxamide can be synthesized through the condensation of N-(p-chlorophenyl)-2,3-dichloromaleimide with anhydrous sodium sulfide in a molar ratio of 2:3 . Another method involves the condensation of bis(N,N-p-chlorophenyl)-1,4-dithiin-2,3:5,6-tetrayl diimide with various bisphenols . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiin-2,3,5,6-tetracarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide groups or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted amides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiin-2,3,5,6-tetracarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecular architectures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 1,4-Dithiin-2,3,5,6-tetracarboxamide involves its ability to form stable complexes with metal ions and other molecules. The sulfur atoms in the dithiin ring can coordinate with metal ions, while the amide groups can form hydrogen bonds with other molecules. These interactions enable the compound to exert its effects in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithianes: Known for their use as carbonyl protecting groups and in umpolung reactions.
1,4-Dithianes: Similar to 1,4-Dithiin-2,3,5,6-tetracarboxamide but with different oxidation states and reactivity.
Uniqueness
This compound is unique due to its multiple amide groups and the presence of a dithiin ring. This structure provides distinct chemical reactivity and the ability to form stable complexes, setting it apart from other sulfur-containing heterocycles.
Eigenschaften
CAS-Nummer |
92305-02-7 |
|---|---|
Molekularformel |
C8H8N4O4S2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
1,4-dithiine-2,3,5,6-tetracarboxamide |
InChI |
InChI=1S/C8H8N4O4S2/c9-5(13)1-2(6(10)14)18-4(8(12)16)3(17-1)7(11)15/h(H2,9,13)(H2,10,14)(H2,11,15)(H2,12,16) |
InChI-Schlüssel |
SGZMDAOUBXBYAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=C(S1)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)



![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)

![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)




![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
